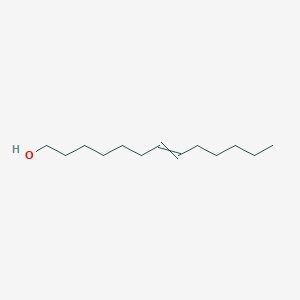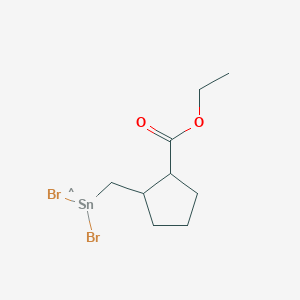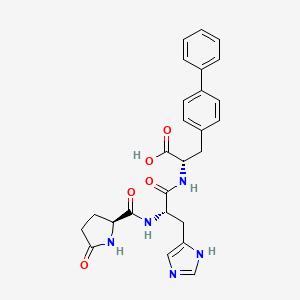
H-Pyr-His-Bip-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Pyr-His-Bip-OH is a tripeptide compound composed of pyrrolo[2,3-d]pyrimidine (Pyr), histidine (His), and biphenyl (Bip) residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-Bip-OH typically involves a multi-step process. One effective method is a four-step synthesis that avoids the addition and removal of protecting groups, resulting in a high-purity product . The synthesis begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling to form the tripeptide. The reaction conditions often involve the use of coupling reagents such as carbodiimides and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
H-Pyr-His-Bip-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form oxo-histidine derivatives.
Reduction: The biphenyl moiety can be reduced to form dihydrobiphenyl derivatives.
Substitution: The pyrrolo[2,3-d]pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the histidine residue can yield oxo-histidine, while reduction of the biphenyl moiety can produce dihydrobiphenyl.
Aplicaciones Científicas De Investigación
H-Pyr-His-Bip-OH has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and functions.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Mecanismo De Acción
The mechanism of action of H-Pyr-His-Bip-OH involves its interaction with specific molecular targets. The histidine residue can coordinate with metal ions, influencing enzymatic activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
H-Pyr-His-Trp-OH: Another tripeptide with tryptophan instead of biphenyl.
H-Pyr-His-Phe-OH: A tripeptide with phenylalanine instead of biphenyl.
Uniqueness
H-Pyr-His-Bip-OH is unique due to the presence of the biphenyl moiety, which imparts distinct hydrophobic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with hydrophobic protein pockets are required.
Propiedades
Número CAS |
63024-41-9 |
|---|---|
Fórmula molecular |
C26H27N5O5 |
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C26H27N5O5/c32-23-11-10-20(29-23)24(33)30-21(13-19-14-27-15-28-19)25(34)31-22(26(35)36)12-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9,14-15,20-22H,10-13H2,(H,27,28)(H,29,32)(H,30,33)(H,31,34)(H,35,36)/t20-,21-,22-/m0/s1 |
Clave InChI |
HBKIGVYZKRICLO-FKBYEOEOSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O |
SMILES canónico |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


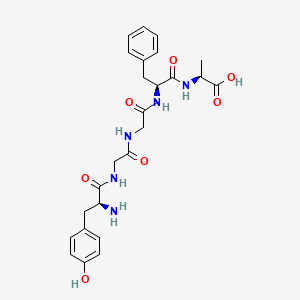
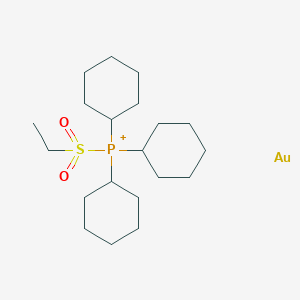
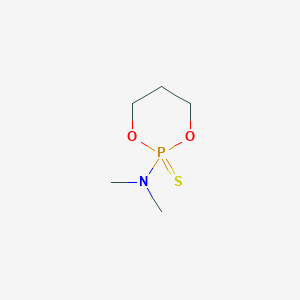
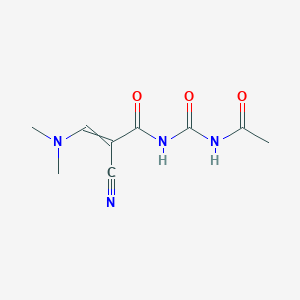
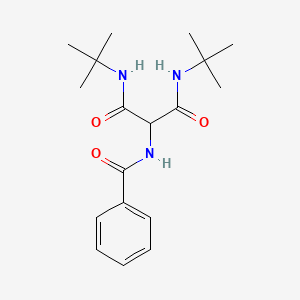
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)
![2-[(Dimethylamino)methyl]-3-methylbutanal](/img/structure/B14505097.png)
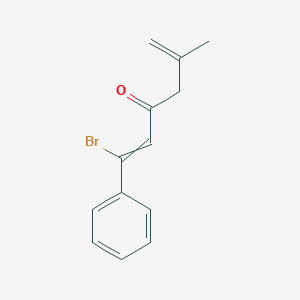
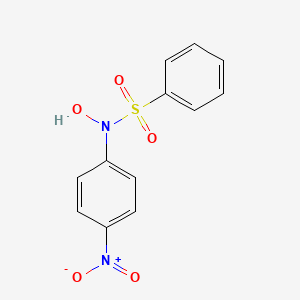
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)
![5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14505119.png)

